molecular formula C7H11NO B13176306 1-(Azetidin-3-yl)but-3-en-2-one

1-(Azetidin-3-yl)but-3-en-2-one

Cat. No.: B13176306
M. Wt: 125.17 g/mol
InChI Key: JUQOADSIAFFAKV-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)but-3-en-2-one is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the aza-Michael addition reaction, where an azetidine derivative reacts with an α,β-unsaturated carbonyl compound under basic conditions . Another method includes the alkylation of azetidines with suitable electrophiles, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted azetidine derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

1-(Azetidin-3-yl)but-3-en-2-one can be compared with other azetidine derivatives, such as:

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

These compounds share similar structural features but differ in their substituents and biological activities.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-en-2-one

InChI

InChI=1S/C7H11NO/c1-2-7(9)3-6-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

JUQOADSIAFFAKV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1CNC1

Origin of Product

United States

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